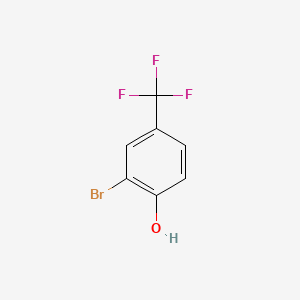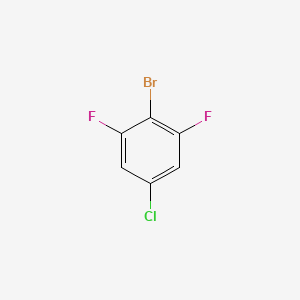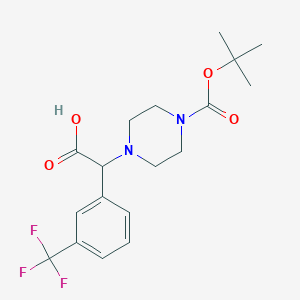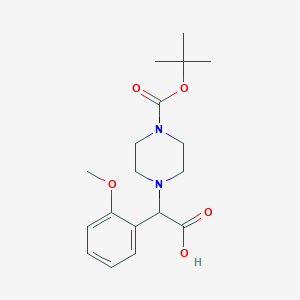
5-(Chloromethyl)-2-phenylpyridine
Übersicht
Beschreibung
5-(Chloromethyl)-2-phenylpyridine is a compound that belongs to the class of organohalides, specifically chlorinated pyridines. While the provided abstracts do not directly discuss this compound, they offer insights into the chemistry of related pyridine derivatives and their potential applications. For instance, pyridine derivatives have been incorporated into DNA oligomers , used as intermediates in the synthesis of multipotent drugs , and studied for their complexation with chloranilic acid . These studies highlight the versatility and significance of pyridine derivatives in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For example, 5-(phenylthiomethyl)-2'-deoxyuridine, a thionucleoside, was incorporated into DNA oligomers using automated DNA synthesis and phosphoramidite chemistry . Similarly, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating reagents or by reaction with chlorine gas in the presence of palladium chloride . These methods demonstrate the adaptability of pyridine chemistry to produce chlorinated derivatives, which could be applied to synthesize 5-(chloromethyl)-2-phenylpyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . Although not directly related to 5-(chloromethyl)-2-phenylpyridine, these findings provide a foundation for understanding how substituents on the pyridine ring can influence molecular interactions and structure.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by their substituents and molecular structure. The study of 5-chloro-2,4-dihydroxypyridine's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid exemplifies the type of chemical reactions that chlorinated pyridines can undergo. These reactions may include halogenation, substitution, and complexation, which are relevant for further functionalization of the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. For example, the presence of a chlorine atom in 2-chloropyridine-3,5-dicarbonitriles affects their ability to form hydrogen bonds, which in turn influences their binding mode in the catalytic active site of acetylcholinesterase . Additionally, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were studied, revealing the impact of crystal packing and charge transfer on their properties . These insights into the properties of pyridine derivatives can be extrapolated to understand the behavior of 5-(chloromethyl)-2-phenylpyridine in various environments.
Wissenschaftliche Forschungsanwendungen
Comparative Carcinogenicity Studies
5-(Chloromethyl)-2-phenylpyridine (5-CMP), structurally related to 2-Amino-5-phenylpyridine (2-APP), has been explored in comparative carcinogenicity studies. 2-APP, a mutagenic compound formed by the pyrolysis of phenylalanine, shares structural similarities with 5-CMP. Research on 2-APP in neonatal mice showed no carcinogenic effects, in contrast to other similar compounds, suggesting potential safer applications of 5-CMP in scientific research (Dooley et al., 1988).
Synthesis and Chemical Studies
The synthesis of related compounds, such as 3, 5-Dimethyl-4-phenylpyridine, involves processes that can be adapted for 5-CMP. Studies have explored various methods like catalytic dehydrogenation and N-demethylation, leading to the synthesis of related pyridine compounds and their derivatives, which could guide the synthesis of 5-CMP for specific applications (Prostakov et al., 1967).
Photophysical and Electrochemical Properties
5-CMP's analogs have been used in the study of photophysical and electrochemical properties in metal complexes. These studies are crucial for applications in optoelectronics and solar energy conversion. The research on Ir(III) complexes with 2-phenylpyridine ligands, similar to 5-CMP, highlights the potential of such compounds in developing advanced materials for energy applications (Mills et al., 2018).
Biological and Medicinal Research
Compounds structurally similar to 5-CMP have been synthesized and investigated for their biological activities. For example, studies on thiopyrano[2,3,4-c,d]indoles with 5-phenylpyridine substituents have shown their potential as inhibitors in medicinal applications. This suggests that 5-CMP could be explored for similar biological activities (Hutchinson et al., 1993).
Environmental Applications
Research has also been conducted on derivatives of pyridines, including 5-aminopyridine-2-tetrazole, for environmental applications like heavy metal ion removal from aqueous solutions. These studies indicate the potential use of 5-CMP in environmental remediation and pollution control (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDIPQQWMXERFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377178 | |
| Record name | 5-(chloromethyl)-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-phenylpyridine | |
CAS RN |
5229-40-3 | |
| Record name | 5-(chloromethyl)-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)
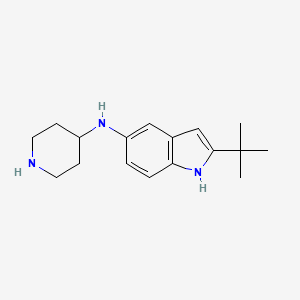
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)

